Deethylindanomycin
Overview
Description
Mechanism of Action
Target of Action
Deethylindanomycin, also known as 16-Deethylindanomycin, is a pyrrole-ether antibiotic . It is produced by a strain of Streptomyces setonii . The primary targets of this compound are Gram-positive bacteria and coccidia . These organisms are responsible for a variety of infections in humans and animals.
Mode of Action
It is known to act as an ionophore in lipid bilayer membranes . Ionophores are compounds that transport ions across the cell membrane. This compound is more selective for potassium ions than calcium, magnesium, and sodium ions . This ion transport mechanism disrupts the normal ion balance in the cell, leading to cell death.
Result of Action
The primary result of this compound’s action is the death of Gram-positive bacteria and coccidia . By disrupting ion balance in these organisms, this compound causes cellular dysfunction leading to cell death. This makes it effective as an antibiotic.
Biochemical Analysis
Biochemical Properties
Deethylindanomycin acts as an ionophore in lipid bilayer membranes and is more selective for potassium ions than calcium, magnesium, and sodium ions . It induces histamine release from rodent mast cells and human basophils in vitro in a calcium-dependent manner .
Cellular Effects
This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an ionophore. It facilitates the transport of potassium ions across lipid bilayer membranes, disrupting the ion balance within the cell . This can lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
It is known that this compound is active against coccidia in vitro, but is inactive against Eimeria tenella infection in chicks when administered at a dose of 200 µg/g in the diet .
Transport and Distribution
This compound, as an ionophore, likely diffuses across cellular and organelle membranes, disrupting ion gradients. Its distribution within cells and tissues would be influenced by its lipid solubility and the presence of ion gradients .
Subcellular Localization
As an ionophore, it likely localizes to cellular and organelle membranes where it can facilitate the transport of ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced by fermentation using the bacterium Streptomyces setonii . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound follows similar fermentation processes but on a larger scale. The bacterium is grown in large fermenters, and the compound is extracted and purified using industrial-scale chromatography and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Deethylindanomycin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying polyether antibiotics and their chemical properties.
Biology: Researchers use it to study its effects on Gram-positive bacteria and coccidia.
Medicine: Although not used clinically, it serves as a reference compound for developing new antibiotics.
Industry: It is used in the development of antimicrobial agents for various industrial applications.
Comparison with Similar Compounds
Indanomycin: Structurally similar to deethylindanomycin, it also exhibits antimicrobial activity against Gram-positive bacteria.
Lasalocid: Another polyether antibiotic with similar ionophore properties.
Monensin: A polyether antibiotic used in veterinary medicine with similar ionophore activity.
Uniqueness: this compound is unique due to its specific ionophore activity, selectively transporting potassium ions over other ions. This selectivity makes it particularly effective against certain bacterial strains and coccidia .
Properties
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFOQSMGNAIJM-IWHHVUORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346667 | |
Record name | 16-Deethylindanomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106803-22-9, 117615-33-5 | |
Record name | Omomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Deethylindanomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Deethylindanomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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